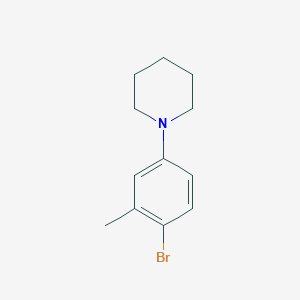

1-(4-Bromo-3-methylphenyl)piperidine

Description

1-(4-Bromo-3-methylphenyl)piperidine is a halogenated piperidine derivative featuring a bromine atom at the para position and a methyl group at the meta position of the phenyl ring. This compound’s structure combines a piperidine moiety—a six-membered nitrogen-containing heterocycle—with a substituted aromatic ring, making it a versatile scaffold in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity and influences intermolecular interactions, while the methyl group contributes steric effects and modulates lipophilicity .

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKJROSPLLAUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)piperidine typically involves the bromination of 3-methylphenylpiperidine. One common method includes the reaction of 3-methylphenylpiperidine with bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce N-oxides.

- Reduction reactions result in hydrogenated piperidine derivatives .

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)piperidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)piperidine involves its interaction with specific molecular targets. It can modulate various signaling pathways, including NF-κB and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound may also induce apoptosis through caspase-dependent pathways .

Comparison with Similar Compounds

Halogenated Piperidine Derivatives

- 1-(4-Chlorophenyl)piperidine-2,6-dione : This compound, synthesized using ZnCl₂ catalysis, shares a halogenated phenyl group but differs in the piperidine ring oxidation state. The chlorine atom’s electron-withdrawing effect reduces electron density on the phenyl ring, comparable to bromine’s impact in 1-(4-Bromo-3-methylphenyl)piperidine. Such derivatives are precursors for glutarimides with symmetrical structures .

- 1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine : The sulfonyl group and methoxy substituent introduce distinct electronic and steric profiles, enhancing solubility and altering receptor binding compared to the methyl-bromo substitution pattern in the target compound .

Piperidine-Phenyl Hybrids

- 1-(3-Phenylbutyl)piperidine : This analog, studied for sigma-1 receptor (S1R) binding, exhibits RMSD values <2 Å in docking studies, indicating conserved orientation of the piperidine group. However, larger hydrophobic substituents at the piperidine’s 4-position (e.g., in compounds 37, 62) increase cavity occupancy near helices α4/α5, diverging from the target compound’s smaller substituents .

- Phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine) : A potent NMDA receptor antagonist, PCP’s cyclohexyl-piperidine structure contrasts with the planar phenyl ring in this compound. Substitutions like thiophene in TCP (1-(2-thienyl)cyclohexylpiperidine) enhance CNS activity, suggesting bromine’s role in the target compound may similarly modulate receptor affinity .

Electronic and Spectroscopic Properties

- Electron Donor Strength: The 1-piperidino group is a weaker electron donor than 1-pyrrolidino, as shown by downfield shifts in $^{13}\text{C}$-NMR spectra. In this compound, the bromine’s electron-withdrawing effect likely reduces the phenyl ring’s electron density, comparable to nitro groups in N-(p-nitrophenyl)piperidine derivatives .

- Steric Inhibition of Resonance : Steric hindrance from the methyl group may twist the phenyl ring relative to the piperidine plane, as seen in N-(p-nitrophenyl)piperidine (33° twist angle), reducing resonance stabilization and altering UV-Vis spectra .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

1-(4-Bromo-3-methylphenyl)piperidine is a compound belonging to the piperidine family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 284.19 g/mol. The presence of a brominated aromatic moiety significantly influences its chemical reactivity and biological interactions. The compound features a piperidine ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, showcasing significant antimicrobial activity. The halogen substituents, particularly bromine, are believed to enhance the bioactivity of this compound by influencing its interaction with microbial targets .

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. Studies suggest that it modulates critical signaling pathways such as NF-κB and PI3K/Akt, which are essential for cell proliferation and survival. The compound may induce apoptosis through caspase-dependent mechanisms, indicating its therapeutic potential in oncology.

The mechanism of action of this compound involves several key pathways:

- Modulation of Signaling Pathways : It influences the NF-κB and PI3K/Akt pathways, which are crucial for regulating cell growth and survival.

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through caspase activation, leading to programmed cell death.

- Interaction with Molecular Targets : The bromine atom enhances binding affinity to specific proteins and enzymes, potentially inhibiting their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited stronger antibacterial activity compared to their non-halogenated counterparts .

- Anticancer Research : Another research effort focused on the anticancer properties of this compound, revealing its ability to inhibit tumor growth in vitro. The study highlighted its potential in treating specific types of cancer by targeting key molecular pathways involved in tumor progression.

Data Summary Table

| Biological Activity | Target Organisms | MIC (mg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 0.0039 | Disruption of cell wall synthesis |

| E. coli | 0.025 | Inhibition of protein synthesis | |

| Anticancer | Cancer cell lines | N/A | Induction of apoptosis via caspase activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.